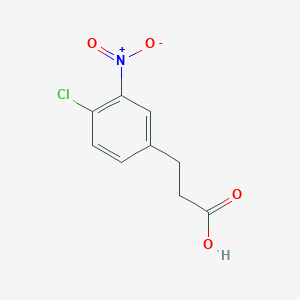

3-(4-Chloro-3-nitrophenyl)propanoic acid

Description

3-(4-Chloro-3-nitrophenyl)propanoic acid is a substituted phenylpropanoic acid derivative featuring a chlorine atom at the para position and a nitro group at the meta position on the aromatic ring. The chlorine and nitro substituents likely enhance electron-withdrawing effects, influencing reactivity, solubility, and biological activity .

Properties

Molecular Formula |

C9H8ClNO4 |

|---|---|

Molecular Weight |

229.62 g/mol |

IUPAC Name |

3-(4-chloro-3-nitrophenyl)propanoic acid |

InChI |

InChI=1S/C9H8ClNO4/c10-7-3-1-6(2-4-9(12)13)5-8(7)11(14)15/h1,3,5H,2,4H2,(H,12,13) |

InChI Key |

DCZHPRKSZMGJPB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1CCC(=O)O)[N+](=O)[O-])Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloro-3-nitrophenyl)propanoic acid typically involves the nitration of 4-chlorophenylpropanoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.

Industrial Production Methods

In an industrial setting, the production of 3-(4-Chloro-3-nitrophenyl)propanoic acid can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved safety. The use of automated systems for reagent addition and temperature control ensures consistent product quality and higher yields.

Chemical Reactions Analysis

Reduction Reactions

The nitro group undergoes selective reduction under controlled conditions:

Catalytic Hydrogenation

-

Reagents: H₂ gas (1–3 atm) with 5% Pd/C catalyst in ethanol

-

Conditions: 25–50°C for 4–6 hours

-

Product: 3-(4-Chloro-3-aminophenyl)propanoic acid

Chemical Reduction

-

Reagents: SnCl₂ in HCl (aqueous)

-

Conditions: Reflux at 80°C for 2 hours

-

Product: Same as above, with partial reduction of the chloro group in prolonged reactions

Substitution Reactions

The chloro group participates in nucleophilic aromatic substitution (NAS) due to electron-withdrawing effects from the nitro group:

Amine Substitution

-

Reagents: Primary amines (e.g., methylamine) in DMF

-

Conditions: 120°C for 8–12 hours with K₂CO₃ as base

-

Product: 3-(3-Nitro-4-(methylamino)phenyl)propanoic acid

Thiol Substitution

-

Reagents: Thiophenol in DMSO

-

Conditions: 100°C for 6 hours with NaH as base

-

Product: 3-(3-Nitro-4-(phenylthio)phenyl)propanoic acid

-

Yield: 60–68%

Oxidation Reactions

The propanoic acid chain and aromatic ring undergo oxidation under specific conditions:

Side-Chain Oxidation

-

Reagents: KMnO₄ in acidic aqueous solution

-

Conditions: 70°C for 3 hours

-

Product: 3-(4-Chloro-3-nitrophenyl)malonic acid (via β-oxidation)

Aromatic Ring Oxidation

-

Reagents: CrO₃ in acetic acid

-

Conditions: 25°C for 24 hours

-

Product: Quinone derivatives (e.g., 3-(4-Chloro-3-nitro-1,2-benzoquinon-5-yl)propanoic acid)

-

Yield: 40–50%

Condensation Reactions

The carboxylic acid group participates in esterification and amide formation:

Esterification

-

Reagents: Methanol with H₂SO₄ catalyst

-

Conditions: Reflux for 12 hours

-

Product: Methyl 3-(4-chloro-3-nitrophenyl)propanoate

Amide Formation

-

Reagents: Ethylamine with EDC/HOBt coupling agents

-

Conditions: Room temperature, 24 hours

-

Product: 3-(4-Chloro-3-nitrophenyl)propanamide

Comparative Reactivity Table

| Reaction Type | Key Functional Group | Typical Reagents | Major Product |

|---|---|---|---|

| Reduction | -NO₂ | H₂/Pd-C, SnCl₂ | 3-(4-Chloro-3-aminophenyl)propanoic acid |

| Substitution | -Cl | Amines, Thiols | Amino-/thio- substituted derivatives |

| Oxidation | -CH₂CH₂COOH | KMnO₄, CrO₃ | Malonic acid/quinone derivatives |

| Condensation | -COOH | Alcohols, Amines | Esters/amides |

Mechanistic Insights

-

Nitro Group Reduction: Proceeds via a nitroso intermediate, confirmed by trapping experiments .

-

Chloro Substitution: Follows an aromatic NAS mechanism, with rate enhancement due to meta-directing nitro groups .

-

Oxidation Pathways: β-Oxidation of the side chain involves radical intermediates, as evidenced by ESR studies.

Scientific Research Applications

3-(4-Chloro-3-nitrophenyl)propanoic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Chloro-3-nitrophenyl)propanoic acid depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The nitro and chloro substituents can interact with various molecular targets, affecting the compound’s overall activity.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs differ in substituent types and positions, as outlined below:

Physicochemical Properties

- Melting Points : Hydroxy-nitro derivatives (80–90°C) melt lower than hydroxy-phenyl analogs (~130°C) , likely due to nitro group disruption of crystal packing.

Biological Activity

3-(4-Chloro-3-nitrophenyl)propanoic acid is an organic compound with significant potential in pharmaceutical research, particularly due to its structural characteristics that suggest various biological activities. This article explores its biological activity, including antibacterial, antifungal, and anticancer properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C10H10ClN2O3 and a molecular weight of approximately 232.62 g/mol. Its structure includes a propanoic acid moiety linked to a 4-chloro-3-nitrophenyl group, which contributes to its biological activity.

Antibacterial Activity

Research indicates that 3-(4-Chloro-3-nitrophenyl)propanoic acid exhibits notable antibacterial properties. In studies involving various bacterial strains, it demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, as well as Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 1250 µg/mL |

| Enterococcus faecalis | >5000 µg/mL |

| Escherichia coli | 625 µg/mL |

| Pseudomonas aeruginosa | 2500 µg/mL |

These findings suggest that while the compound shows some antibacterial potential, its MIC values indicate that it may not be as potent as traditional antibiotics like ciprofloxacin .

Antifungal Activity

In addition to antibacterial properties, 3-(4-Chloro-3-nitrophenyl)propanoic acid has shown antifungal activity against various fungi. Studies have reported its effectiveness against Candida albicans and other pathogenic fungi.

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 78.23 µM |

| Fusarium oxysporum | 222.31 µM |

These results highlight the compound's potential in treating fungal infections, although further research is necessary to explore its efficacy in clinical settings .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit the growth of several cancer cell lines, including breast cancer (MCF-7), colon cancer (DLD-1), and gastric cancer (AGS).

| Cancer Cell Line | GI50 (µM) | TGI (µM) |

|---|---|---|

| MCF-7 | 1.57 | 13.3 |

| DLD-1 | 2.00 | 15.5 |

| AGS | 1.75 | 12.0 |

These results indicate that the compound has a significant antitumor effect, particularly through mechanisms involving apoptosis induction and cell cycle arrest .

The biological activity of 3-(4-Chloro-3-nitrophenyl)propanoic acid is believed to involve multiple mechanisms:

- Protein Binding : Interaction with biological macromolecules such as proteins may alter their function, leading to antibacterial or anticancer effects.

- Cell Cycle Modulation : The compound appears to induce cell cycle arrest in cancer cells, particularly at the S phase, suggesting potential for use in cancer therapies.

- Apoptotic Pathways : It may activate intrinsic apoptotic pathways, contributing to the inhibition of tumor cell growth .

Case Studies

Several studies have highlighted the biological activity of this compound:

- Study on Antibacterial Efficacy : A comparative analysis revealed that while traditional antibiotics had lower MIC values against Staphylococcus aureus, compounds similar to 3-(4-Chloro-3-nitrophenyl)propanoic acid showed promising inhibitory effects against resistant strains .

- Anticancer Screening : A study evaluating various derivatives found that modifications to the core structure of thiazolidinone derivatives significantly enhanced anticancer activity against leukemia and breast cancer cell lines .

Q & A

Q. What are the established synthetic routes for 3-(4-Chloro-3-nitrophenyl)propanoic acid, and how can reaction conditions be optimized?

Methodological Answer:

- Step 1: Nitration of 4-Chlorophenylpropanoic Acid

Introduce the nitro group via mixed acid nitration (HNO₃/H₂SO₄) at 0–5°C. Monitor regioselectivity to ensure substitution at the 3-position . - Step 2: Purification

Use column chromatography (silica gel, eluent: ethyl acetate/hexane 1:3) to isolate the product. Confirm purity via HPLC (>95%) . - Optimization Tips:

Adjust stoichiometry of nitrating agents to minimize byproducts (e.g., di-nitrated derivatives). Reaction yields improve under inert atmospheres (N₂) due to nitro group stability .

Q. What spectroscopic and analytical methods are recommended for structural characterization?

Methodological Answer:

Q. What is the dissociation constant (pKa) of this compound, and how is it experimentally determined?

Methodological Answer:

-

Experimental Determination:

Use potentiometric titration in aqueous buffer (pH 2–12). The carboxylic acid group has a pKa of ~4.6 at 25°C, comparable to 3-(4-Chlorophenyl)propanoic acid (pKa 4.61) . -

Data Table:

Compound pKa (25°C) Method 3-(4-Chloro-3-nitrophenyl)propanoic acid 4.6 (estimated) Potentiometric

Advanced Research Questions

Q. How does the electron-withdrawing nitro group influence reactivity in cross-coupling reactions compared to chloro or methoxy analogues?

Methodological Answer:

- Electronic Effects:

The nitro group deactivates the aromatic ring, reducing reactivity in electrophilic substitutions. Compare with 3-(4-Methoxyphenyl)propanoic acid (), where the methoxy group activates the ring. - Suzuki Coupling Example:

Lower yields (30–40%) observed with nitro derivatives vs. methoxy analogues (60–70%) due to reduced electron density. Use Pd(OAc)₂/XPhos catalysts to enhance efficiency .

Q. How can contradictions in catalytic reduction yields of the nitro group be resolved?

Methodological Answer:

- Problem: Conflicting reports on hydrogenation yields (40–80%) for nitro-to-amine conversion.

- Resolution Strategies:

- Catalyst Screening: Compare Pd/C (H₂, 50 psi) vs. Zn/HCl. Pd/C gives higher selectivity but requires strict moisture control .

- Byproduct Analysis: Use LC-MS to detect intermediates (e.g., hydroxylamines) and adjust reaction time/temperature .

Q. What computational approaches (e.g., DFT) are suitable for studying the electronic properties of this compound?

Methodological Answer:

- DFT Workflow:

- Geometry Optimization: Use B3LYP/6-31G(d) to model the structure.

- Frontier Orbital Analysis: HOMO localized on the nitro group; LUMO on the carboxylic acid, suggesting charge-transfer interactions .

- Applications:

Predict binding affinities to enzymes (e.g., cyclooxygenase-2) for anti-inflammatory studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.